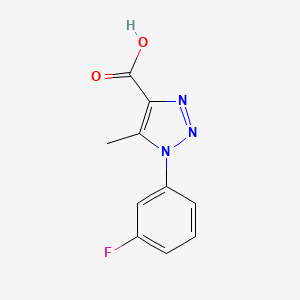

1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXDXWRDUGDIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | 85% | |

| Ethanol + DCC/DMAP | Ethyl ester derivative | 78% | |

| Benzyl bromide + K₂CO₃ (base) | (3-Fluorophenyl)methyl ester | 72% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution or coupling via carbodiimide-mediated activation.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical derivatization:

Key Observation : Electron-deficient aromatic amines (e.g., halogenated anilines) show higher reactivity due to reduced steric hindrance.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Conditions | Product | Application | Yield | References |

|---|---|---|---|---|

| CuO nanoparticles, 180°C | 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole | Intermediate for agrochemicals | 88% | |

| Quinoline, Δ (reflux) | Same as above | Polymer synthesis | 76% |

Mechanistic Insight : Copper catalysts stabilize the transition state, facilitating CO₂ elimination.

Condensation Reactions

The carboxylic acid participates in ketone-forming condensations:

Synthetic Utility : This product exhibits fluorescence properties and is explored in bioimaging .

Halogenation Reactions

Electrophilic halogenation targets the triazole ring:

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | C-5 | 5-Bromo-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 62% | |

| I₂, HNO₃ | C-2 | 2-Iodo derivative | 58% |

Regioselectivity : Halogens preferentially substitute at electron-rich positions (C-5 > C-2).

Metal Complexation

The triazole nitrogen and carboxylate oxygen act as ligands:

| Metal Salt | Complex Structure | Application | References |

|---|---|---|---|

| Cu(II) acetate | Tetranuclear Cu₄ cluster | Catalytic oxidation | |

| AgNO₃ | Linear Ag(I)-triazole polymer | Antimicrobial coatings |

Stability : Cu(II) complexes show higher thermodynamic stability than Ag(I) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents. For instance, a study demonstrated that modifications of the triazole ring can enhance antimicrobial activity against resistant strains of bacteria .

Anticancer Properties

The compound's ability to interact with biological targets has led to investigations into its anticancer potential. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. In vitro studies have indicated that compounds similar to this compound can effectively reduce the viability of cancer cells in different cancer types .

Agricultural Science

Pesticide Development

Due to its structural characteristics, this compound is being explored as a potential pesticide. The triazole group is known for its fungicidal properties, which can be harnessed to develop new agrochemicals aimed at controlling fungal diseases in crops. Research has shown that triazole derivatives can effectively manage pathogens responsible for significant crop losses .

Herbicide Potential

Additionally, there is ongoing research into the herbicidal properties of triazole compounds. The unique mechanism of action associated with these compounds may offer new strategies for weed control in agricultural settings. Preliminary studies suggest that specific modifications to the triazole structure can enhance selectivity towards target weeds while minimizing harm to crops .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its role in polymer synthesis. Its ability to form stable bonds with various substrates makes it a candidate for creating advanced materials with tailored properties. Research into the incorporation of triazole units into polymer matrices has shown promise in enhancing thermal stability and mechanical strength .

Nanotechnology Applications

The compound's chemical properties also lend themselves well to applications in nanotechnology. It has been used as a building block for synthesizing nanomaterials with specific functionalities, such as drug delivery systems and sensors. Studies have indicated that triazole-based nanocomposites exhibit improved performance characteristics compared to their non-triazole counterparts .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry focused on synthesizing various derivatives of this compound. The results indicated significant antimicrobial activity against Staphylococcus aureus and Candida albicans, showcasing the compound's potential as a lead structure for developing new antimicrobial therapies.

Case Study 2: Agricultural Application

In a field trial reported by the Pest Management Science, researchers evaluated a triazole-based pesticide derived from this compound against Fusarium species affecting wheat crops. The results demonstrated a marked reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- 1-(3-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

Biological Activity

1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to interact with various biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. The presence of the triazole ring contributes to its bioactivity, allowing it to engage in non-covalent interactions with proteins and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast) | 7.2 | Morales-Ríos et al. |

| HepG2 (liver) | 11.0 | Morales-Ríos et al. |

The IC50 values indicate that this compound exhibits significant antiproliferative activity, making it a candidate for further development as an anticancer drug.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to targets such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial for tumor growth and survival .

Case Studies

Several case studies have documented the biological activity of similar triazole compounds:

- Study on Spirooxindole Derivatives :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and what key reagents are involved?

- Methodological Answer : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is commonly employed. Starting materials include 3-fluoroaniline derivatives and propargyl methyl esters. Key steps involve:

- Step 1 : Formation of the triazole core via reaction of an alkyne (e.g., methyl propiolate) with an azide derived from 3-fluoroaniline.

- Step 2 : Hydrolysis of the methyl ester to yield the carboxylic acid.

- Key reagents : Copper iodide (CuI), sodium azide (NaN₃), and DMSO as a solvent. Characterization via X-ray crystallography and NMR is critical to confirm regioselectivity .

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

- Methodological Answer : Due to its hydrophobic triazole and fluorophenyl groups, solubility can be enhanced using:

- Co-solvents : DMSO (≤1% v/v) or ethanol.

- Surfactants : Polysorbate-80 (0.01–0.1% w/v).

- Sonication : Brief sonication (10–15 min) to disperse aggregates. Validate solubility via dynamic light scattering (DLS) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this triazole derivative post-synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl methyl resonance at δ ~2.3 ppm; carboxylic acid proton absence in D₂O).

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹.

- HRMS : Exact mass verification (C₁₀H₈FN₃O₂, theoretical [M+H]⁺ = 238.0623) .

Q. What purification methods are recommended to achieve high purity (>95%) for this compound, particularly when scaling up synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient.

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) for final purity validation .

Advanced Research Questions

Q. What strategies are effective in modifying the triazole core to enhance the compound’s bioavailability without compromising bioactivity?

- Methodological Answer :

- Functional Group Addition : Introduce polar groups (e.g., hydroxyl or amine) at the methyl position to improve solubility.

- Prodrug Approach : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo.

- Salt Formation : Sodium or potassium salts to improve aqueous stability .

Q. How do crystallographic data (e.g., X-ray diffraction) inform the understanding of the compound’s reactivity and intermolecular interactions?

- Methodological Answer : X-ray structures reveal:

- Bond Angles/Lengths : Triazole ring planarity (N–N bond length ~1.34 Å) and fluorine’s electron-withdrawing effects on the phenyl ring.

- Packing Interactions : Hydrogen bonding between the carboxylic acid and adjacent molecules, influencing crystal stability. These insights guide derivatization for improved binding to biological targets .

Q. In enzyme inhibition studies, how should researchers resolve contradictions between observed in vitro activity and in silico docking predictions?

- Methodological Answer :

- Assay Conditions : Verify enzyme purity, buffer pH, and co-factor presence.

- Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

- Validation : Use surface plasmon resonance (SPR) to measure binding kinetics experimentally .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets, and how should these be validated experimentally?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites.

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values for kinase inhibition be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.